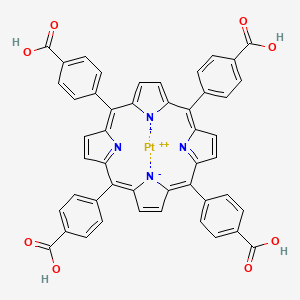

Pt(ii) meso-tetra (4-carboxyphenyl) porphine

概要

説明

Pt(ii) meso-tetra (4-carboxyphenyl) porphine is a synthetic metalloporphyrin compound that features a platinum ion coordinated to a porphyrin ring. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It is particularly noted for its use as a phosphorescent oxygen sensor and in photodynamic therapy .

作用機序

Target of Action

Pt(II) meso-Tetra (4-carboxyphenyl) porphine is a synthetic metalloporphyrin specialty chemical . It is primarily used as a phosphorescent oxygen sensor . This means that its primary target is molecular oxygen present in the environment.

Mode of Action

The compound interacts with its target, oxygen, through a process known as phosphorescence . Phosphorescence is a type of photoluminescence where material absorbs photons and re-emits them after a certain period. This property allows the compound to detect the presence and concentration of oxygen .

Result of Action

The primary result of the action of this compound is the detection of oxygen. By emitting phosphorescence in the presence of oxygen, it provides a means to measure oxygen concentration . This can be particularly useful in various scientific and medical applications, such as monitoring oxygen levels in biological systems or in chemical reactions.

生化学分析

Biochemical Properties

Pt(II) meso-tetra (4-carboxyphenyl) porphine has been shown to play a significant role in DNA methylation sensing . It interacts with the target nucleotide sequence, rather than the sensing indicator, which is a unique approach compared to traditional biochemical sensors . The compound’s conformational and electronic properties contribute to its enhanced DNA methylation sensitivity .

Cellular Effects

In cancer cells, this compound enters through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This interaction influences cell function and contributes to the compound’s accumulation in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as CD320 . It is transported into cancer cells via CD320, affecting the cellular uptake of other porphyrins . This interaction at the molecular level influences the compound’s effects on cells .

Metabolic Pathways

Its interaction with CD320 suggests potential involvement in cobalamin-related metabolic processes .

Transport and Distribution

This compound is transported into cells through clathrin-mediated endocytosis and distributed within cells via its interaction with CD320 . This interaction affects the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with CD320

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pt(ii) meso-tetra (4-carboxyphenyl) porphine typically involves the coordination of platinum ions to a pre-formed porphyrin ring. One common method includes the reaction of meso-tetra (4-carboxyphenyl) porphine with a platinum salt, such as platinum(II) chloride, in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .

化学反応の分析

Types of Reactions

Pt(ii) meso-tetra (4-carboxyphenyl) porphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of platinum.

Reduction: It can be reduced to lower oxidation states, which may alter its photophysical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can introduce new functional groups to the porphyrin ring .

科学的研究の応用

Metal-Organic Frameworks (MOFs)

TCPP as a Building Block:

TCPP serves as an essential building block for constructing Metal-Organic Frameworks (MOFs). Its four carboxy groups facilitate strong binding with metal ions, allowing for the synthesis of zirconium-based MOFs that exhibit fluorescence sensing capabilities for specific ions such as Cd(II) and Br⁻. These frameworks can be utilized in various sensing applications due to their tunable properties and high surface area .

Case Study:

A study demonstrated the use of TCPP in creating a MOF that functions as a phosphorescent oxygen sensor. The framework showed promise in real-time monitoring of dissolved oxygen levels, which is crucial for applications in environmental monitoring and biomedical fields .

Biological Applications

Targeted Cancer Therapy:

Research indicates that TCPP can bind to CD320, a receptor involved in the uptake of cobalamin (vitamin B12) in cancer cells. This property suggests potential applications in targeted drug delivery systems aimed at cancer therapies, where TCPP could enhance the specificity and efficacy of therapeutic agents .

Photodynamic Therapy:

TCPP's photodynamic properties allow it to generate reactive oxygen species upon light activation. This capability is being explored for use in phototherapy, where it can induce cell death in malignant tissues. Studies have shown that TCPP can effectively target cancer cells while minimizing damage to surrounding healthy tissues .

Sensing Technologies

DNA Methylation Sensors:

TCPP has been employed to develop light-addressable potentiometric sensors for detecting DNA methylation. This application is significant for epigenetic studies, providing insights into gene regulation and potential biomarkers for diseases .

Oxygen Measurement:

As a phosphorescent oxygen sensor, TCPP can measure oxygen levels through the quenching of its phosphorescence. This method has been validated in various biological systems, offering a non-invasive approach to monitor oxygen concentrations .

Supramolecular Chemistry

Supramolecular Assemblies:

TCPP's ability to form well-defined structures has led to its application in creating supramolecular assemblies. Researchers have combined TCPP with other porphyrins to construct ordered arrays on surfaces like Au(111), which could have implications in electronics and catalysis .

Photon Upconversion and Hydrogen Production

Visible Light-Driven Reactions:

Recent studies have demonstrated that TCPP can be incorporated into metal-organic frameworks for visible light-driven hydrogen production. This application highlights the compound's potential in renewable energy technologies and photocatalysis .

類似化合物との比較

Similar Compounds

meso-Tetra (4-carboxyphenyl) porphine: Lacks the platinum ion but shares similar structural features and applications.

Pt(ii) meso-tetra (pentafluorophenyl) porphine: Features pentafluorophenyl groups instead of carboxyphenyl groups, offering different photophysical properties.

Uniqueness

Pt(ii) meso-tetra (4-carboxyphenyl) porphine is unique due to its combination of a platinum ion with a porphyrin ring, which enhances its photophysical properties and makes it highly effective as an oxygen sensor and in photodynamic therapy .

生物活性

Pt(II) meso-Tetra (4-carboxyphenyl) porphine (PtTCPP) is a synthetic metalloporphyrin notable for its diverse biological activities, particularly in photodynamic therapy (PDT) and as an oxygen sensor. With a molecular weight of 983.84 g/mol and a complex structure that includes platinum, this compound has garnered attention for its potential applications in cancer treatment and oxygen measurement in biological systems .

-

Photodynamic Therapy (PDT) :

- PtTCPP acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. This property is crucial for inducing cell death in cancer cells. Studies have shown that PtTCPP can produce singlet oxygen (), which is effective in killing tumor cells when exposed to specific wavelengths of light .

- Oxygen Sensing :

- Targeted Drug Delivery :

Study 1: Photodynamic Efficacy

A study investigated the phototoxic effects of PtTCPP on HeLa cells (cervical cancer). The results indicated a significant reduction in cell viability (78% decrease) when treated with light activation compared to non-targeted controls, highlighting the compound's effectiveness as a PDT agent .

Study 2: Oxygen Measurement

In another study, PtTCPP was incorporated into metal-organic frameworks (MOFs) to enhance its oxygen-sensing capabilities. The MOFs demonstrated improved stability and sensitivity, allowing for accurate measurements of dissolved oxygen in biological systems .

Study 3: Targeted Therapy

Research involving FA-conjugated PtTCPP showed enhanced internalization and phototoxicity in FRα-positive cell lines compared to FRα-negative lines. This targeted approach resulted in a significant increase in therapeutic outcomes, suggesting that ligand-targeting strategies could be pivotal in cancer treatment .

Comparative Data Table

| Property | This compound | Traditional Photosensitizers |

|---|---|---|

| Molecular Weight | 983.84 g/mol | Varies |

| Mechanism | Generates under light | Varies |

| Targeting Capability | Yes (via conjugation) | Limited |

| Oxygen Sensing | Yes | No |

| Cell Type Efficacy | High against HeLa cells | Variable |

特性

IUPAC Name |

platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXFLRJMHNYICF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28N4O8Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

983.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。